molecular formula C30H44N4O18 B1587337 4-Nitrophenyl beta-D-N,N',N''-triacetylchitotriose CAS No. 7699-38-9

4-Nitrophenyl beta-D-N,N',N''-triacetylchitotriose

Cat. No. B1587337
CAS RN: 7699-38-9
M. Wt: 748.7 g/mol
InChI Key: UWYYAJFSFHIFNY-UHFFFAOYSA-N
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Description

4-Nitrophenyl β-D-N,N’,N’'-triacetylchitotriose is a substrate for the hydrolytic activity of the chitinase enzyme . The release of the chromogenic end product p-nitrophenol can be measured at 405 nm .


Synthesis Analysis

The synthesis of 4-Nitrophenyl β-D-N,N’,N’'-triacetylchitotriose involves the use of chitinase enzymes. These enzymes are expressed in organisms like the thermophilic filamentous fungus Rasamsonia emersonii . The chitinases are expressed as glycoproteins and have a GH18 catalytic domain .


Molecular Structure Analysis

The empirical formula of 4-Nitrophenyl β-D-N,N’,N’'-triacetylchitotriose is C30H44N4O18 . It has a molecular weight of 748.69 .


Chemical Reactions Analysis

The chitinases originating from the R. emersonii genome displayed endo-chitinase and chitobiosidase activity . Chit2 displayed the highest chitin-degrading ability at 3456 µmol/mg on 4-NP-triacetylchitotriose .


Physical And Chemical Properties Analysis

4-Nitrophenyl β-D-N,N’,N’'-triacetylchitotriose is a powder that is soluble in DMSO: 9.80-10.20 mg/mL, clear to slightly hazy, colorless to yellow . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Enzymatic Synthesis and Substrate Specificity

Transglycosylation Activity in Enzymes : The study by Remenyik et al. (2003) introduced transglycosylation activity into human salivary alpha-amylase, which enabled the synthesis of 4-nitrophenyl glycosides, including 1-thio-beta-D-maltoside and maltotrioside, with yields up to 60%. This mutation preserved the enzyme's stereo- and regioselectivity, demonstrating a method for synthesizing glycosidic bonds with specific properties (Remenyik et al., 2003).

Enzymatic Glycosylation Using Acylated Sugar Donors : Hušáková et al. (2001) explored the enzymatic glycosylation using 6-O-acylated sugar donors and acceptors, catalyzed by beta-N-acetylhexosaminidase, to synthesize triacetylchitobiose derivatives. This study showcases the application of specific enzymatic processes to modify and create glycosidic structures for research purposes (Hušáková et al., 2001).

Method Development in Biochemistry

High-Level Production of Thermoacidophilic Beta-Glucosidase : Ng et al. (2010) reported the high yield of beta-glucosidase activity on 4-nitrophenyl beta-d-glucopyranoside achieved through solid-state fermentation. This enzyme's properties, including thermophilicity and acidophilicity, along with its potential in improving the efficiency of cellulosic bioconversion, illustrate the significant role of specific substrates in enzyme production and application (Ng et al., 2010).

Safety And Hazards

When handling 4-Nitrophenyl β-D-N,N’,N’'-triacetylchitotriose, personal protective equipment/face protection should be worn . Contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should be avoided, and dust formation should be prevented .

Future Directions

The physicochemical properties of the chitinases make them likely suitable for shrimp chitin processing including one-step chitin hydrolysis and alternative sustainable protein processing . They also have potential for the emerging application of mushroom food waste valorisation .

properties

IUPAC Name

N-[2-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44N4O18/c1-11(38)31-19-23(42)22(41)16(8-35)48-29(19)51-27-18(10-37)50-30(21(25(27)44)33-13(3)40)52-26-17(9-36)49-28(20(24(26)43)32-12(2)39)47-15-6-4-14(5-7-15)34(45)46/h4-7,16-30,35-37,41-44H,8-10H2,1-3H3,(H,31,38)(H,32,39)(H,33,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYYAJFSFHIFNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44N4O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399448
Record name 4-Nitrophenyl 2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

748.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

CAS RN

7699-38-9
Record name 4-Nitrophenyl 2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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